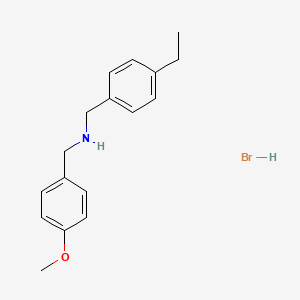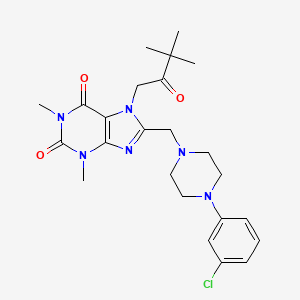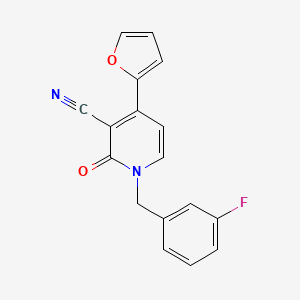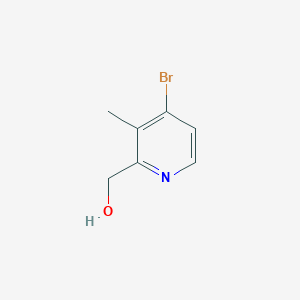
(4-Bromo-3-metilpiridin-2-IL)metanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds to "(4-Bromo-3-methylpyridin-2-YL)methanol" has been explored in the literature. Specifically, a Schiff base compound was synthesized by condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in a methanol solution. This process was carried out under conditions that favored the formation of the desired product, which was then characterized by various analytical techniques, including elemental analysis, IR spectra, and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of the synthesized Schiff base compound was determined using single-crystal X-ray diffraction. The crystal was found to belong to the monoclinic system and had a space group of P21. The precise measurements of the unit cell dimensions and angles were reported, along with the density and molecular weight of the compound. The molecule adopts a trans configuration about the C=N double bond, and the benzene and pyridine rings are nearly coplanar, indicating a certain degree of conjugation and stability in the molecular structure .
Chemical Reactions Analysis
While the provided data does not directly discuss the chemical reactions of "(4-Bromo-3-methylpyridin-2-YL)methanol," it does provide insight into the reactivity of similar compounds. The Schiff base compound mentioned in the first paper is likely to exhibit interesting chemical behavior due to the presence of the C=N double bond, which can participate in further chemical reactions. The preliminary biological tests also suggest that the compound has excellent antibacterial activities, which could be a result of its ability to interact with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylpyridine in combination with various alcohols, including methanol, have been studied. The experimental data on densities and viscosities for these mixtures were collected at 298.15 K and ambient pressure. The results were analyzed in terms of the association between the mixture components, which is influenced by the chainlike self-association of the alcohol molecules and cross-association between alcohol and 4-methylpyridine. These interactions are crucial for understanding the solvation and mixing behavior of such compounds .
Aplicaciones Científicas De Investigación
- Síntesis: Los investigadores han utilizado reacciones de acoplamiento cruzado de Suzuki catalizadas por paladio para sintetizar de manera eficiente nuevos derivados de piridina a partir de 5-bromo-2-metilpiridin-3-amina y N-[5-bromo-2-metilpiridina-3-il]acetamida .
- Actividad Anti-Trombolítica: Algunos de estos derivados exhiben propiedades anti-trombolíticas, que podrían ser valiosas para desarrollar fármacos anticoagulantes .
- Derivados de Pirimidina: Se ha explorado la síntesis de derivados de 2-(piridin-2-il) pirimidina por su actividad antifibrótica .
Química Medicinal y Desarrollo de Fármacos
Investigación Anti-Fibrosis
Piridinas Fluoradas para Agentes de Imagenología
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(4-bromo-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKRJUOSVKZULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)
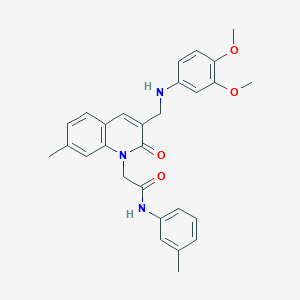
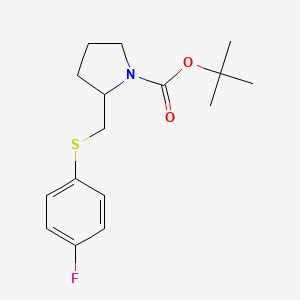
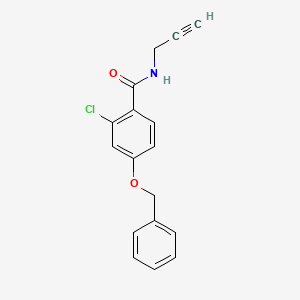
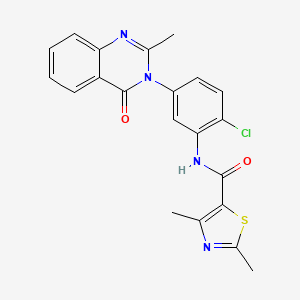
![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)
methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)
